3-(アミノメチル)安息香酸
概要
説明
3-(Aminomethyl)benzoic acid is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is 3-(aminomethyl)benzoic acid .
Molecular Structure Analysis
The InChI string for 3-(Aminomethyl)benzoic acid isInChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)
. The canonical SMILES string is C1=CC(=CC(=C1)C(=O)O)CN
. Physical And Chemical Properties Analysis
3-(Aminomethyl)benzoic acid has a molecular weight of 151.16 g/mol . It has a computed XLogP3 value of -1.7 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 11 .科学的研究の応用
医薬品中間体
3-(アミノメチル)安息香酸: は、医薬品化合物の合成における中間体として使用されます . その誘導体は、トリプシン、プラスミン、トロンビンなどのタンパク質分解酵素の競合的阻害剤としての役割を果たすため、特に重要です . これらの酵素は、消化、血液凝固、細胞遊走など、さまざまな生理学的プロセスに関与しており、治療目的のためにその活性を制御することが重要です。
タンパク質分解酵素阻害
3-(アミノメチル)安息香酸の誘導体は、タンパク質分解酵素を効果的に阻害することが明らかになっています . この阻害は、炎症、凝固障害、癌転移など、タンパク質分解が役割を果たす疾患の治療法を開発する際に重要です。
ペプチド合成
ペプチド合成の分野では、3-(アミノメチル)安息香酸は、ペプチドを構築するための構成要素として役立ちます . ペプチドは、ホルモン療法から抗生物質開発まで、体内でさまざまな機能を持ち、潜在的な治療用途があります。
化学合成
有機ビルディングブロックとして、3-(アミノメチル)安息香酸は、さまざまな化学合成プロセスに関与しています . その構造は、染料、樹脂、特殊化学薬品など、さまざまな化学産業で使用できる複雑な分子の作成を可能にします。
酵素研究
タンパク質分解酵素を阻害する役割も、酵素研究において貴重なツールとなっています . これらの酵素との相互作用を研究することで、科学者は酵素のメカニズムに関する洞察を得ることができ、酵素の調節のための新しい戦略を開発することができます。
生物医学研究
生物医学研究では、3-(アミノメチル)安息香酸を使用して、タンパク質分解酵素を含む細胞シグナル伝達経路を研究できます . これらの経路を理解することは、タンパク質分解が重要な要因となる疾患に対する新しい診断および治療法を開発するために不可欠です。
作用機序
Target of Action
3-(Aminomethyl)benzoic acid, also known as Aminomethylbenzoic acid, is primarily used as an antifibrinolytic agent . Antifibrinolytic agents are compounds that inhibit fibrinolysis, the process that leads to the breakdown of blood clots.
Mode of Action
As an antifibrinolytic agent, it is believed to work by inhibiting the enzymes that are involved in the breakdown of fibrin, a protein that forms a mesh-like structure to form a blood clot .
Biochemical Pathways
As an antifibrinolytic agent, it is likely to affect the fibrinolytic pathway, which is responsible for the breakdown of blood clots. By inhibiting this pathway, 3-(Aminomethyl)benzoic acid helps to stabilize the formed blood clots .
Result of Action
The primary result of the action of 3-(Aminomethyl)benzoic acid is its antifibrinolytic effect, which helps in the stabilization of blood clots . This can be particularly useful in conditions where there is excessive bleeding or risk of bleeding.
Safety and Hazards
生化学分析
Biochemical Properties
These are organic compounds containing a benzene ring which bears at least one carboxyl group
Molecular Mechanism
It is known that benzoic acids can interact with various biomolecules due to their carboxyl group . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
It is known that benzoic acids can be involved in various metabolic processes due to their carboxyl group .
特性
IUPAC Name |
3-(aminomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWYUZQBLVUEPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333445 | |
Record name | 3-(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-20-6 | |
Record name | 3-(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Aminomethyl)benzoic acid contribute to the development of orally bioavailable peptides?
A: Research suggests that incorporating AmAbz and employing sequential backbone N-methylations in peptides can enhance oral bioavailability. This strategy aims to reduce the peptide's size and potential hydrogen-bonding sites, potentially improving its ability to traverse biological membranes. For instance, the tetrapeptide NNC 26-0235, incorporating AmAbz and N-methylations, displayed comparable in vivo potency to other growth hormone secretagogues (like ipamorelin) and exhibited 10% oral bioavailability in dogs. []
Q2: Can you explain the significance of 3-(Aminomethyl)benzoic acid's distinct functionalities in peptide synthesis?
A: AmAbz possesses three distinct reactive sites that offer remarkable selectivity in peptide synthesis. The benzylamino group exhibits preferential reactivity with protecting groups like Boc2O or Fmoc−OSu, eliminating the need for additional protection at the arylamino group. This selectivity simplifies synthetic strategies and enhances efficiency in generating complex peptide structures. []
Q3: How does 3-(Aminomethyl)benzoic acid contribute to the efficacy of GPIIb/IIIa antagonists?
A: AmAbz serves as a crucial structural component in cyclic peptidomimetic GPIIb/IIIa antagonists like DMP 728. This compound exhibits high affinity and specificity for the platelet GPIIb/IIIa receptor, effectively inhibiting platelet aggregation. Notably, DMP 728 demonstrated potent antithrombotic effects in a canine model, suggesting its therapeutic potential in preventing arterial thrombosis. [, ]
Q4: How does the incorporation of 3-(Aminomethyl)benzoic acid into apratoxin analogs influence their structure and activity?
A: Studies exploring apratoxin analogs revealed that replacing the MoCys moiety with 3-(Aminomethyl)benzoic acid (A1) resulted in compounds with retained, albeit modified, cytotoxic activity. Interestingly, N-methylating the amino group of A1 further enhanced potency compared to the parent analog. While not fully replacing the activity of the natural product, these findings highlight the potential of AmAbz in developing structurally simplified analogs with comparable biological activity. []
Q5: What are the implications of the conformational flexibility of 3-(Aminomethyl)benzoic acid-containing peptides like apratoxin M7?
A: Analysis of apratoxin M7, an analog containing AmAbz, revealed the presence of both cis and trans isomers around the Tyr(Me)-MeAla amide bond. This conformational flexibility may influence the molecule's interaction with its biological target compared to the predominantly trans conformation observed in the natural product. Further research is needed to understand the impact of this flexibility on the analog's overall efficacy and potential for therapeutic development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。